Product packaging for Mycophenolate Mofetil Hydrochloride(Cat. No.:CAS No. 116680-01-4)

Mycophenolate Mofetil Hydrochloride

Cat. No.: B038706
CAS No.: 116680-01-4
M. Wt: 470.0 g/mol
InChI Key: OWLCGJBUTJXNOF-HDNKIUSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycophenolate mofetil hydrochloride is the hydrochloride salt form of the prodrug mycophenolate mofetil, an advanced immunosuppressive agent with significant research value. Its primary mechanism of action involves rapid hydrolysis to the active metabolite, mycophenolic acid (MPA), which acts as a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is a crucial rate-limiting step in the de novo synthesis of guanine nucleotides. Since T- and B-lymphocytes are critically dependent on this pathway for proliferation, the compound effectively exerts a cytostatic effect on these cells, providing a powerful tool for studying immune response modulation. Researchers utilize this compound extensively in in vitro and in vivo models to investigate the mechanisms of immunosuppression, organ transplant rejection, autoimmune diseases, and lymphocyte activation pathways. Its high selectivity for lymphocytes over other cell types makes it an invaluable compound for dissecting specific immune functions without broad-spectrum cytotoxicity. The hydrochloride salt offers enhanced solubility and stability for precise experimental preparation. This product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32ClNO7 B038706 Mycophenolate Mofetil Hydrochloride CAS No. 116680-01-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCGJBUTJXNOF-HDNKIUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027191
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116680-01-4
Record name Mycophenolate mofetil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116680-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOPHENOLATE MOFETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Immunological Action of Mycophenolate Mofetil Hydrochloride

Prodrug Conversion to Mycophenolic Acid (MPA) and Systemic Activity

Mycophenolate mofetil (MMF) is an ester prodrug of the active immunosuppressive agent, mycophenolic acid (MPA). nih.gov This formulation was developed to enhance the bioavailability of MPA. nih.gov Following oral administration, MMF undergoes rapid and extensive presystemic hydrolysis by carboxylesterases, primarily carboxylesterase-1 (CES-1) and carboxylesterase-2 (CES-2), to form MPA. nih.gov This conversion is so efficient that MMF is often undetectable in the plasma of healthy individuals and transplant recipients after administration. nih.gov

The primary site of this bioactivation is the intestine, where CES-2 hydrolyzes MMF to MPA. nih.gov Any MMF that bypasses intestinal metabolism enters the liver via the portal vein, where it is also converted to the pharmacologically active MPA. drugbank.com MPA is then metabolized, primarily in the liver, by glucuronyl transferase to an inactive phenolic glucuronide metabolite (MPAG). drugbank.com This metabolite can be converted back to MPA through enterohepatic recirculation, contributing to its systemic exposure. drugbank.com

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition and Purine (B94841) Synthesis Pathway Disruption

The cornerstone of MPA's immunosuppressive activity lies in its ability to act as a potent, selective, non-competitive, and reversible inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). frontiersin.orgnih.gov IMPDH is a crucial rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide synthesis. nih.govnih.gov This pathway is essential for the production of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP), a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are vital for DNA and RNA synthesis. nih.gov

By inhibiting IMPDH, MPA effectively depletes the intracellular pool of guanosine nucleotides. nih.govnih.gov This depletion has a profound impact on rapidly proliferating cells that are heavily reliant on the de novo purine synthesis pathway. nih.gov

Selective Cytostatic Effects on T and B Lymphocytes

A key feature of MPA's mechanism is its selective cytostatic effect on T and B lymphocytes. frontiersin.orgresearchgate.net Unlike other cell types that can utilize a salvage pathway to generate purines from the breakdown of nucleic acids, lymphocytes are predominantly dependent on the de novo synthesis pathway for their proliferation. nih.govyoutube.com This reliance makes them particularly vulnerable to the effects of IMPDH inhibition by MPA. researchgate.netjci.org The depletion of guanosine nucleotides effectively halts the S-phase of the cell cycle in these immune cells, leading to a potent and selective inhibition of their proliferation. nih.gov Studies have shown that MPA induces a significant depletion of CD4+ T cells, CD8+ T cells, and B cells in lymphoid tissues. frontiersin.orgnih.gov

Differential Inhibition of IMPDH Isoforms (Type I and Type II)

The selectivity of MPA is further enhanced by its differential inhibition of the two isoforms of IMPDH. researchgate.net The type I isoform of IMPDH is constitutively expressed in most cell types, while the type II isoform is predominantly expressed in activated lymphocytes and is upregulated upon cell activation. researchgate.netjci.orgyoutube.com MPA is a significantly more potent inhibitor of the type II isoform of IMPDH compared to the type I isoform. researchgate.net This preferential inhibition of the isoform crucial for lymphocyte activation and proliferation contributes to the targeted immunosuppressive effect of the drug, minimizing its impact on other cell populations. researchgate.net

Impact on Lymphocyte Proliferation and Activation

The inhibition of IMPDH and the subsequent disruption of purine synthesis by MPA have a direct and significant impact on the proliferation and activation of lymphocytes. frontiersin.orgnih.gov

Suppression of T-cell and B-cell Proliferation

As previously mentioned, the primary consequence of MPA action is the potent suppression of T-cell and B-cell proliferation. frontiersin.orgresearchgate.net By depriving these cells of the necessary guanine nucleotides for DNA synthesis, MPA effectively arrests their ability to undergo clonal expansion in response to antigenic stimulation. nih.govnih.gov This antiproliferative effect is a central mechanism of its immunosuppressive action. frontiersin.org Research has demonstrated that MPA effectively prevents the proliferation of T and B cells, although it may be less effective against cells that are already proliferating. nih.govnih.gov Studies in heart transplant recipients have shown a significant reduction in the B-cell count following MMF therapy. psu.edu

Inhibition of Antibody Formation

The immunosuppressive effects of MPA extend to humoral immunity by inhibiting the formation of antibodies. frontiersin.orgnih.gov Since B-cell proliferation and differentiation into antibody-producing plasma cells are dependent on the de novo purine synthesis pathway, MPA's inhibitory action curtails this process. nih.govnih.gov Clinical studies in renal transplant recipients have shown that MMF reduces the production of anti-HLA class I and II antibodies, including donor-specific antibodies (DSA). nih.gov This effect was more pronounced in patients who received MMF immediately after transplantation. nih.gov

Cell TypeEffect of Mycophenolic Acid (MPA)Key Findings
T Lymphocytes (CD4+ and CD8+) Inhibition of proliferation and activationMPA induces depletion of CD4+ and CD8+ T cells in lymphoid tissues. frontiersin.org It also down-regulates the expression of activation markers like CD25. nih.gov
B Lymphocytes (CD19+) Inhibition of proliferation and antibody productionMMF treatment leads to a significant reduction in B-cell counts. psu.edu It also inhibits the formation of donor-specific antibodies. nih.gov
ParameterEffect of Mycophenolate Mofetil (MMF) TreatmentStudy Details
HLA Antibody Production Reduced in renal transplant recipientsPatients on MMF had lower rates of HLA antibodies (16.7%) compared to those on an MMF-free regimen (30.8%). nih.gov
Donor-Specific Antibody (DSA) Formation Reduced in renal transplant recipientsDSA were found in 8.3% of patients on MMF since transplantation, compared to 20.0% in the MMF-free group. nih.gov

Modulation of Cellular Adhesion Molecules and Leukocyte Recruitment

Mycophenolate mofetil (MMF) has been shown to impede the adhesion of lymphocytes to endothelial cells, a critical step in the process of leukocyte recruitment to sites of inflammation. nih.gov The active metabolite, mycophenolic acid (MPA), achieves this by suppressing the glycosylation and expression of certain adhesion molecules. scilit.comnih.govresearchgate.net This effect is attributed to the depletion of guanosine nucleotides, which are necessary for the proper synthesis of these glycoproteins. nih.gov

The recruitment of leukocytes from the bloodstream into tissues is a multi-step process involving the tethering, rolling, and firm adhesion of leukocytes to the endothelial lining of blood vessels. youtube.com This process is mediated by the interaction of various adhesion molecules on both leukocytes and endothelial cells. youtube.com MMF has been found to interfere with these interactions. For instance, it can affect the expression or function of integrins, such as LFA-1, and their ligands on endothelial cells, like ICAM-1. nih.gov Studies have also suggested that MMF may reduce the endothelial expression of E-selectin. nih.gov By altering the expression and function of these molecules, MMF effectively reduces the recruitment of lymphocytes and monocytes to areas of inflammation and to allografts. scilit.comnih.gov

The table below summarizes the effects of MMF on various adhesion molecules and their ligands.

Adhesion Molecule/LigandEffect of MMF/MPAReference
β1 integrin family Altered profile on tumor cells, blocking adhesion to vascular endothelium. nih.gov
LFA-1 (Lymphocyte function-associated antigen-1) Inhibition of the integrin after MMF administration. nih.gov
ICAM-1 (Intercellular Adhesion Molecule-1) Conflicting results in vitro; reports of increased, decreased, or no effect. nih.gov
VCAM-1 (Vascular Cell Adhesion Molecule-1) Conflicting results in vitro; reports of increased, decreased, or no effect. nih.gov
E-selectin Suggested reduction in endothelial expression. nih.gov

Effects on Cytokine Production and Inflammatory Pathways

Mycophenolate mofetil exerts significant influence over the production of various cytokines and modulates key inflammatory signaling pathways.

Influence on Interleukin Production (IL-1, IL-2)

The impact of mycophenolate mofetil (MMF) on interleukin production is complex and can be time-dependent. In studies with superantigen-activated human mononuclear cells, MMF did not significantly affect the production of most cytokines, including interleukin-1α (IL-1α), IL-1β, and interleukin-2 (B1167480) (IL-2), within the first 6 to 24 hours of stimulation at therapeutic concentrations. nih.gov However, after 48 hours of antigen activation, MMF was found to significantly inhibit the production of all studied cytokines. nih.gov In a mouse model of Crohn's disease, MMF was shown to significantly inhibit the mRNA expression of pro-inflammatory cytokines such as IL-1β. nih.gov The immunosuppressive actions of MMF can also lead to a diminished production of cytokines like IL-2, which is crucial for T lymphocyte activation and a robust antiviral response. mdpi.com

Impact on Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

Recent research has highlighted the role of mycophenolate mofetil (MMF) in inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). jci.orgnih.govnih.gov In patients with systemic lupus erythematosus (SLE), treatment with MMF was associated with a significant reduction in phosphorylated STAT3 (p-STAT3). jci.orgnih.gov This inhibition of STAT3 phosphorylation is considered a potential mechanism explaining the effectiveness of MMF in treating SLE, as elevated p-STAT3 levels are linked to the disease's pathology. jci.orgnih.gov Furthermore, in vitro studies using healthy peripheral blood mononuclear cells treated with IL-6, a known activator of the STAT3 pathway, demonstrated a reduction in p-STAT3 levels after the addition of mycophenolic acid. jci.org

Regulation of Toll-like Receptor (TLR) Signaling Pathways

Mycophenolate mofetil (MMF) has been shown to modulate Toll-like receptor (TLR) signaling pathways, which are critical in the innate immune response and inflammation. Specifically, MMF has been demonstrated to attenuate myocardial ischemia-reperfusion injury by inhibiting the TLR4/NF-κB signaling pathway. nih.gov This inhibition leads to a reduction in the inflammatory reaction and subsequent apoptosis of myocardial cells. nih.gov In another study related to acute liver injury, MMF administration significantly reduced the hepatic expression of TLR4. nih.gov

Anti-inflammatory Mechanisms Independent of Lymphocyte Depletion

Beyond its primary antiproliferative effects on lymphocytes, mycophenolate mofetil possesses anti-inflammatory properties that are not solely dependent on lymphocyte depletion. scilit.comresearchgate.net

Depletion of Tetrahydrobiopterin (B1682763) and Nitric Oxide Synthase Activity

Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, can deplete intracellular levels of tetrahydrobiopterin (BH4). scilit.comresearchgate.netbohrium.comresearchgate.net Tetrahydrobiopterin is an essential cofactor for nitric oxide synthase (NOS) enzymes, particularly the inducible form (iNOS). oup.comnih.gov By reducing the availability of BH4, MPA decreases the production of nitric oxide (NO) by iNOS, without affecting the activity of constitutive NOS isoforms. scilit.comresearchgate.netbohrium.comresearchgate.net Activated macrophages produce large amounts of NO via iNOS, and this NO can combine with superoxide (B77818) to form the highly damaging peroxynitrite radical. scilit.comresearchgate.netbohrium.comresearchgate.net Therefore, by limiting iNOS activity, MMF exerts a direct anti-inflammatory effect. scilit.comresearchgate.netbohrium.comresearchgate.net Studies have also shown that MMF can directly suppress the induction of iNOS at the transcriptional level. oup.com

The table below summarizes the key findings regarding the anti-inflammatory mechanisms of MMF independent of lymphocyte depletion.

MechanismEffect of MMF/MPAResearch FindingReference
Tetrahydrobiopterin (BH4) Depletion Depletes BH4, a cofactor for iNOS.Decreases production of nitric oxide by iNOS. scilit.comresearchgate.netbohrium.comresearchgate.net
Nitric Oxide Synthase (NOS) Activity Inhibits iNOS activity.Reduces production of NO and subsequent tissue damage from peroxynitrite. scilit.comresearchgate.netbohrium.comresearchgate.net
iNOS Gene Expression Suppresses iNOS induction.Reduces iNOS gene expression at the transcription level. oup.com

Attenuation of Peroxynitrite Generation

Mycophenolate mofetil (MMF), through its active metabolite mycophenolic acid (MPA), exerts a significant anti-inflammatory effect by interrupting the production of peroxynitrite, a potent and cytotoxic oxidant. drugbank.comnih.gov This mechanism is distinct from its antiproliferative effects on lymphocytes but is linked to the same fundamental action: the inhibition of inosine monophosphate dehydrogenase (IMPDH). nih.gov

The process begins with the depletion of intracellular guanosine nucleotides as a result of IMPDH inhibition by MPA. nih.gov This depletion has a cascading effect, leading to a reduction in the availability of tetrahydrobiopterin, an essential cofactor for the enzyme inducible nitric oxide synthase (iNOS). drugbank.comnih.govnih.gov The iNOS enzyme is primarily expressed in activated macrophages and is responsible for producing large quantities of nitric oxide (NO) during an inflammatory response. nih.govresearchgate.net

Table 1: Pathway of Peroxynitrite Attenuation by Mycophenolate Mofetil

StepMolecule/EnzymeRoleEffect of Mycophenolate Mofetil (MMF)
1 Mycophenolic Acid (MPA)Active metabolite of MMF. drugbank.comInhibits IMPDH. nih.gov
2 IMP Dehydrogenase (IMPDH)Rate-limiting enzyme in de novo guanosine nucleotide synthesis. nih.govActivity is inhibited. nih.gov
3 Guanosine NucleotidesEssential for DNA, RNA, and protein synthesis; precursor for tetrahydrobiopterin. drugbank.comnih.govIntracellular pools are depleted. nih.gov
4 TetrahydrobiopterinEssential cofactor for inducible nitric oxide synthase (iNOS). nih.govAvailability is depleted. nih.gov
5 Inducible Nitric Oxide Synthase (iNOS)Produces high levels of nitric oxide (NO) in activated macrophages. nih.govnih.govActivity is suppressed due to cofactor depletion. nih.gov
6 Nitric Oxide (NO)Combines with superoxide to form peroxynitrite. nih.govProduction by iNOS is decreased. nih.gov
7 Peroxynitrite (ONOO⁻)Potent, tissue-damaging oxidant. nih.govnih.govFormation is attenuated. nih.gov

Influence on Dendritic Cell Maturation and Antigen Presentation

Beyond its effects on lymphocytes and macrophages, mycophenolate mofetil directly impairs the function of dendritic cells (DCs), which are the most potent antigen-presenting cells (APCs) and are critical for initiating the primary immune response. nih.gov Research on human monocyte-derived dendritic cells (MDDCs) has demonstrated that MMF interferes with their differentiation, maturation, and ability to stimulate T cells. nih.govnih.gov

Studies have shown that when MMF is present during the in vitro generation of dendritic cells from monocytes, it dose-dependently reduces the number of viable immature MDDCs by inducing apoptosis. nih.govbohrium.com The surviving immature MDDCs exhibit a diminished capacity to stimulate allogeneic lymphocytes. bohrium.com

Furthermore, MMF significantly hampers the maturation process of dendritic cells. nih.gov When immature MDDCs are cultured with MMF and then stimulated to mature, they display a deficient maturation profile. nih.gov This is characterized by:

Reduced Expression of Surface Molecules: Matured, MMF-treated MDDCs show lower expression of the maturation marker CD83 and other co-stimulatory molecules essential for T cell activation. nih.gov

Impaired Cytokine Production: The ability of these mature MDDCs to produce key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), Interleukin-12 (IL-12), and Interleukin-18 (IL-18), is significantly inhibited. nih.gov

Altered Endocytic Activity: While MMF does not significantly affect the endocytic activity of immature MDDCs, it leads to a more pronounced decrease in the uptake of FITC-dextran in mature MDDCs compared to untreated cells. nih.govnih.gov

Decreased Allostimulatory Capacity: Ultimately, MDDCs that mature in the presence of MMF have a lower allostimulatory activity, meaning they are less effective at activating naive T cells. nih.govbohrium.com

These findings indicate that MMF's immunosuppressive action includes the disruption of antigen presentation at its earliest stages by targeting the functionality of dendritic cells. nih.govnih.gov

Table 2: Effects of Mycophenolate Mofetil on Human Monocyte-Derived Dendritic Cells (MDDCs)

FeatureEffect of Mycophenolate MofetilResearch Finding
Differentiation/Survival Decreased number of immature MDDCs.Induces apoptosis in a dose-dependent manner. nih.govbohrium.com
Maturation Marker Lower expression of CD83.Indicates impaired maturation upon stimulation. nih.gov
Co-stimulatory Molecules Reduced expression.Hampers the ability to effectively activate T cells. nih.gov
Cytokine Production Inhibited production of TNF-α, IL-10, IL-12, IL-18.Reduces the inflammatory and T-cell polarizing signals from DCs. nih.gov
Endocytosis More marked decrease in mature MDDCs.Correlated with down-regulation of the mannose receptor (MR). nih.govnih.gov
Allostimulatory Function Reduced capacity to stimulate allogeneic T cells.Both immature and mature MMF-treated MDDCs show inhibited stimulatory function. nih.govbohrium.com

Pharmacokinetics and Pharmacodynamics of Mycophenolate Mofetil Hydrochloride in Specialized Populations

Absorption and Bioavailability of Mycophenolate Mofetil

Following oral administration, mycophenolate mofetil is rapidly and extensively absorbed. nih.gov It is designed as a prodrug to enhance the bioavailability of its active metabolite, mycophenolic acid (MPA). nih.govpharmgkb.org The oral bioavailability of MPA after MMF administration is high, ranging from 80.7% to 94%. nih.govnih.gov

After oral intake, MMF undergoes rapid and essentially complete presystemic de-esterification to MPA. nih.gov This conversion is so efficient that MMF is often undetectable in the plasma of healthy individuals and renal transplant patients after administration. pharmgkb.org The plasma concentration of MPA typically shows an initial sharp peak approximately 1 to 2 hours after oral administration. nih.govnih.gov A secondary peak is often observed between 6 and 12 hours post-dose, which is attributed to the enterohepatic recirculation of MPA. nih.gov This enterohepatic circulation contributes significantly to the total drug exposure, accounting for about 40% of the area under the plasma concentration-time curve (AUC). nih.gov

When administered intravenously, the systemic plasma clearance of MMF is high, and its half-life is very short, lasting only a few minutes. nih.gov A study in healthy volunteers demonstrated that the mean bioavailability of MPA from oral MMF was 94.1% relative to intravenous administration. nih.gov

Metabolism to Mycophenolic Acid and Subsequent Inactive Metabolites

Mycophenolate mofetil is the 2-morpholinoethyl ester prodrug of MPA, formulated to improve its bioavailability. pharmgkb.org After oral administration, MMF is rapidly hydrolyzed to its active form, mycophenolic acid (MPA), by esterases present in the gut wall, blood, liver, and other tissues. researchgate.netnih.gov

The primary metabolic pathway for MPA is glucuronidation, which is a phase II metabolic reaction. pharmgkb.org This process is mediated by UDP-glucuronosyltransferases (UGTs) located in the liver, as well as to some extent in the intestines and kidneys. nih.govpharmgkb.org The major and pharmacologically inactive metabolite formed is 7-O-mycophenolic acid glucuronide (MPAG). nih.gov MPAG is typically found in the plasma at concentrations 20 to 100 times higher than MPA. nih.gov

Another metabolite, an acyl-glucuronide (AcMPAG), is formed in smaller quantities but possesses pharmacological potency comparable to MPA. pharmgkb.orgnih.gov Other minor metabolites are also formed, including N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and the N-oxide of N-(2-hydroxyethyl)-morpholine, which are produced during the initial hydrolysis of MMF in the intestine. pharmgkb.org Additionally, the cytochrome P450 system, specifically enzymes CYP3A4, CYP3A5, and to a lesser degree CYP2C8, is involved in the formation of a minor metabolite, 6-O-desmethyl-MPA (DM-MPA). pharmgkb.org

Role of Liver Carboxylesterases and Glucuronyl Transferase

The conversion of MMF to its active form, MPA, is primarily catalyzed by carboxylesterases (CES). pharmgkb.orgresearchgate.net Both intestinal and hepatic carboxylesterases are involved in this hydrolysis, with carboxylesterase 1 (CES1) playing a particularly significant role in the bioactivation of MMF. nih.gov In vitro studies have shown that human liver microsomes have a significantly higher MMF hydrolytic activity compared to intestinal microsomes. nih.gov While blood esterases do have some hydrolytic activity, their contribution to the rapid in vivo disappearance of MMF is considered minimal. nih.gov

The subsequent glucuronidation of MPA is a critical step in its metabolism and is carried out by UDP-glucuronosyltransferases (UGTs). pharmgkb.org The primary UGT isoforms involved in the formation of the main inactive metabolite, MPAG, are UGT1A9 and, to a lesser extent, UGT1A8, UGT1A1, UGT1A7, and UGT1A10. pharmgkb.orgnih.gov UGT1A9 is considered the predominant enzyme for MPA glucuronidation in the liver. pharmgkb.orgfrontiersin.org The formation of the active acyl-glucuronide metabolite, AcMPAG, is primarily catalyzed by UGT2B7. pharmgkb.orgnih.gov The expression and activity of these UGTs, particularly in the liver and kidneys, are key determinants of MPA metabolism. nih.govfrontiersin.org

Distribution and Protein Binding of Mycophenolic Acid and Metabolites

Mycophenolic acid (MPA) is highly bound to plasma proteins, specifically albumin. pharmgkb.orgnih.gov In individuals with normal renal and liver function, approximately 97% of MPA is bound to serum albumin. nih.govfrontiersin.org The unbound or "free" fraction of MPA is the pharmacologically active portion. nih.gov

The major metabolite, mycophenolic acid glucuronide (MPAG), is also protein-bound, with about 82% bound to albumin. nih.govfrontiersin.org At high concentrations, which can occur in clinical settings, MPAG can compete with MPA for albumin binding sites. nih.gov This competition can lead to an increase in the free fraction of MPA. nih.gov

The volume of distribution of MPA in adults is approximately 4 L/kg. virginia.edu Conditions such as hypoalbuminemia and impaired renal function can alter the protein binding of MPA, leading to an increased unbound fraction and potentially affecting the drug's clearance and therapeutic effect. nih.govnih.gov

Elimination Pathways and Excretion

The primary route of elimination for mycophenolate mofetil metabolites is through the kidneys. nih.gov After metabolism, the vast majority of the administered dose, over 90%, is excreted in the urine, predominantly as the inactive metabolite mycophenolic acid glucuronide (MPAG). nih.gov Less than 1% of the dose is recovered in the urine as unchanged MPA. nih.gov

The renal clearance of MPAG is significant and points to the involvement of active tubular secretion in its excretion process. nih.govnih.gov MPAG is also excreted into the bile via the multidrug resistance-associated protein 2 (MRP2) transporter. nih.gov This biliary excretion is a key component of the enterohepatic recirculation of MPA, where MPAG is de-conjugated back to MPA by gut bacteria and then reabsorbed. nih.gov

The mean elimination half-life of MPA ranges from 9 to 17 hours. pharmgkb.orgnih.gov

Pharmacokinetic Variability and Therapeutic Drug Monitoring Considerations

The pharmacokinetics of mycophenolic acid (MPA) exhibit significant inter- and intra-subject variability. nih.govfrontiersin.org Dose-normalized MPA area under the plasma concentration-time curve (AUC) can vary by more than 10-fold among individuals. nih.gov This variability is influenced by several factors, including genetic polymorphisms in drug-metabolizing enzymes and transporters, plasma albumin levels, enterohepatic circulation, and body weight. frontiersin.org

Given this high variability and the narrow therapeutic window of MPA, therapeutic drug monitoring (TDM) is considered important for optimizing treatment and ensuring both efficacy and safety. nih.gov The target range for the total MPA AUC over a 12-hour dosing interval (AUC0-12) in renal transplant recipients co-treated with cyclosporine is generally accepted to be between 30 and 60 mg·h/L. nih.gov However, in patients with conditions that affect protein binding, such as severe renal impairment, liver disease, or hypoalbuminemia, monitoring total MPA concentrations may not be sufficient, and measuring the unbound (free) MPA concentration may be more clinically relevant. nih.govnih.gov

Several factors can influence MPA exposure. Co-administration of cyclosporine can decrease MPA exposure by inhibiting the biliary excretion of MPAG, thereby reducing enterohepatic recirculation. nih.gov Conversely, co-administration with tacrolimus (B1663567) does not have the same effect. nih.gov High doses of corticosteroids may induce UGT expression, leading to increased MPA metabolism and reduced exposure. nih.govnih.gov

Pharmacokinetics in Specific Patient Cohorts

Patients with Renal Impairment:

In patients with severe renal impairment, the pharmacokinetics of MPA and its metabolites are significantly altered. While the AUC of MPA may be similar to that in individuals with normal renal function, the accumulation of the inactive metabolite MPAG is substantial. nih.gov The clearance of MPAG is significantly prolonged, leading to AUC values approximately five times higher than in subjects with normal renal function. nih.gov This accumulation of MPAG can displace MPA from its protein binding sites, leading to an increase in the free fraction of MPA. nih.gov Therefore, in patients with severe renal insufficiency, total MPA concentrations should be interpreted with caution. nih.govnih.gov

Patients with Hepatic Impairment:

Studies in patients with alcoholic cirrhosis have shown that hepatic impairment can affect the pharmacokinetics of MPA. nih.gov While cirrhosis did not grossly affect the plasma pharmacokinetics or protein binding of MPA, there was evidence of progressive impairment of hepatic glucuronidation of MPA. nih.gov This can lead to an induction of renal glucuronidation as a compensatory mechanism. nih.gov

Pediatric Patients:

The pharmacokinetics of MMF in children can differ from adults. There appears to be an inverse relationship between age and the dose-normalized MPA AUC in children receiving concomitant tacrolimus, with younger children having higher dose-normalized exposure. nih.gov This age dependency may be related to developmental changes in the expression of UGTs. nih.gov The half-life of MPA and its mean residence time are generally shorter in children compared to adults. nih.gov

Geriatric Patients:

Studies comparing younger and elderly renal transplant recipients have not found significant age-related differences in the pharmacokinetics or pharmacodynamics of MPA. nih.gov The area under the MPA plasma concentration-time curve was not significantly different between the two age groups. nih.gov This suggests that age alone may not be a primary factor influencing MPA handling. However, age-related physiological changes such as reduced renal function and alterations in body composition could indirectly affect MPA pharmacokinetics. youtube.com

Pharmacokinetic Parameters in Different Patient Populations

PopulationKey Pharmacokinetic Findings
Healthy Volunteers Mean oral bioavailability of MPA is ~94%. nih.gov A secondary peak in plasma concentration occurs at 8-12 hours due to enterohepatic circulation. nih.gov
Renal Impairment Significant accumulation of the inactive metabolite MPAG. nih.gov Increased free fraction of MPA due to displacement from protein binding sites by MPAG. nih.gov
Hepatic Impairment Progressive impairment of hepatic glucuronidation of MPA. nih.gov Potential for induced renal glucuronidation. nih.gov
Pediatric Patients Inverse relationship between age and dose-normalized MPA AUC (with tacrolimus). nih.gov Shorter half-life and mean residence time compared to adults. nih.gov
Geriatric Patients No significant differences in MPA pharmacokinetics compared to younger patients. nih.gov

Renal Impairment and Metabolite Accumulation

The pharmacokinetics of mycophenolate mofetil hydrochloride are significantly altered in the presence of renal impairment, primarily affecting its main inactive metabolite, mycophenolic acid glucuronide (MPAG). While the pharmacokinetics of the active compound, mycophenolic acid (MPA), remain largely unchanged, impaired renal function leads to a marked accumulation of MPAG. nih.gov

Research in patients experiencing acute renal failure after transplantation has highlighted this issue. In a study where patients received 3 g of mycophenolate mofetil daily, MPAG accumulation was observed, with trough levels soaring to as high as 358 micrograms/ml. nih.gov Upon recovery of renal function, these levels decreased to a median of 141 micrograms/ml. nih.gov This accumulation is clinically relevant because elevated MPAG concentrations can displace MPA from its binding sites on plasma proteins, which could increase the concentration of free MPA.

Hemodialysis has been shown to be partially effective at removing MPAG from the bloodstream, but it has a negligible impact on MPA levels. nih.gov This indicates that for patients with severe renal impairment or delayed graft function, monitoring both MPA and MPAG levels could be beneficial for optimizing treatment.

Table 1: Pharmacokinetic Parameters in Renal Impairment

ParameterObservation in Renal ImpairmentReference
MPA Pharmacokinetics Not significantly altered nih.gov
MPAG Pharmacokinetics Significant accumulation nih.gov
MPAG Trough Levels Can reach up to 358 µg/mL in acute renal failure nih.gov
Effect of Hemodialysis Partially removes MPAG, negligible effect on MPA nih.gov

Hepatic Impairment

The liver is the primary site for the metabolism of mycophenolic acid into MPAG through glucuronidation. Therefore, the effect of hepatic impairment on the pharmacokinetics of this compound is of considerable interest.

A study conducted on patients with compensated alcoholic cirrhosis, who were grouped based on the severity of their hepatic oxidative impairment, found that cirrhosis did not substantially alter the plasma pharmacokinetics or plasma binding of MPA. nih.gov The maximum plasma concentration (Cmax) and the area under the curve (AUC) for both MPA and MPAG displayed a variable pattern, initially decreasing, then increasing, and finally decreasing again as oxidative impairment worsened from normal to severe. nih.gov

Notably, the study also reported that the urinary clearance of MPAG was twice as high in the group with severe hepatic impairment compared to the other groups, even though creatinine (B1669602) clearance was similar among all participants. nih.gov This observation points towards a possible increase in the renal glucuronidation of MPA in individuals with severe liver damage, which may act as a compensatory mechanism for the diminished metabolic function of the liver. nih.gov The amount of the drug recovered in the urine was similar or even higher in patients with cirrhosis compared to healthy individuals, suggesting that the absorption of mycophenolate mofetil is not impacted by cirrhosis. nih.gov

Table 2: Pharmacokinetic Findings in Hepatic Impairment

FindingDetailsReference
MPA Pharmacokinetics Not grossly affected by compensated alcoholic cirrhosis nih.gov
MPA and MPAG Cmax and AUC Varied with the degree of hepatic oxidative impairment nih.gov
MPAG Urinary Clearance Two-fold higher in severe hepatic impairment nih.gov
Drug Absorption Unaffected by cirrhosis nih.gov

Pediatric Populations

In pediatric patients, the pharmacokinetics of this compound show considerable variability. This has led to the development of population pharmacokinetic (PPK) models to better understand the drug's behavior in children.

For pediatric liver transplant recipients, a two-compartment model with first-order absorption and elimination has been developed. nih.govnih.gov This model showed that body weight and the dose of mycophenolate mofetil dispersible tablets (MMFdt) were key factors influencing the drug's apparent clearance (CL/F) and apparent volume of the central compartment (Vc/F). nih.govnih.gov The research also pointed to significant inter-individual differences in CL/F and the atrioventricular clearance rate (Q/F). nih.govnih.gov

In a similar vein, for pediatric hematopoietic stem cell transplant (HSCT) recipients, a one-compartment model with first-order absorption was found to be the most suitable for describing the pharmacokinetics of MPA. mdpi.com In this group, body surface area (BSA) was a significant factor influencing the apparent volume of distribution (Vd/F). mdpi.com

Table 3: Population Pharmacokinetic Model Parameters in Pediatric Liver Transplant Patients

ParameterFinal Model EquationReference
Apparent Clearance (CL/F) 14.8 × (WT/7.5)^0.75 × (DOSE/11.16)^0.452 × e^0.06 nih.govnih.gov
Absorption Rate Constant (Ka) 2.02 × (WT/7.5)^-0.25 nih.govnih.gov
Apparent Volume of Central Compartment (Vc/F) 6.01 × (WT/7.5) nih.govnih.gov
Apparent Volume of Peripheral Compartment (Vp/F) 269 (fixed) nih.govnih.gov
Atrioventricular Clearance Rate (Q/F) 15.4 × (WT/7.5)^0.75 × e^1.39 nih.govnih.gov
WT = body weight of the subject, DOSE = MMFdt administered dose

Geriatric Populations

The effect of age on the pharmacokinetics and pharmacodynamics of this compound has been a focus of research, especially in elderly recipients of renal transplants.

A comparative study involving 26 elderly (aged 60 and over) and 54 younger renal transplant recipients who were treated with both mycophenolate mofetil and tacrolimus concluded that age does not have a significant impact on the pharmacokinetics or pharmacodynamics of MPA. nih.govnih.gov The area under the MPA plasma concentration-time curve (AUC0-12h) and the area under the effect-time curve for IMPDH activity (AEC0-12h) were comparable between the two age groups. nih.gov

The study also found no significant differences in IMPDH activity before transplantation between the elderly and younger patient groups. nih.govnih.gov These results imply that the way MPA is processed does not vary significantly with age, suggesting that dose adjustments based on age may not be required. nih.gov

Table 4: Pharmacokinetic and Pharmacodynamic Parameters in Geriatric vs. Younger Renal Transplant Recipients

ParameterFindingReference
MPA Pharmacokinetics No significant effect of age nih.govnih.gov
MPA Pharmacodynamics (IMPDH activity) No significant effect of age nih.govnih.gov
MPA AUC0-12h Not significantly different between age groups nih.gov
Pre-transplantation IMPDH activity Not different between elderly and younger patients nih.govnih.gov

Pregnancy and Lactation Considerations in Research

The use of this compound during pregnancy carries substantial risks and is contraindicated unless no other suitable treatment is available to prevent the rejection of a transplanted organ. europa.euuktis.org Studies have established a definitive link between exposure to mycophenolate mofetil during pregnancy and a higher incidence of first-trimester pregnancy loss and congenital malformations. europa.euuktis.orgdrugs.com

Rates of spontaneous abortion have been documented to be between 45% and 49% in pregnant women who have been exposed to mycophenolate mofetil. europa.eu A distinct pattern of birth defects, sometimes termed "mycophenolate embryofetopathy," has been observed. These defects often affect the external ear and other facial features, such as cleft lip and palate, as well as abnormalities in the distal limbs, heart, esophagus, and kidneys. uktis.orgdrugs.com

With regard to lactation, there is limited and conflicting information about the passage of mycophenolate into human breast milk. nih.gov One study did find measurable amounts of mycophenolate in the milk of a nursing mother. nih.gov Owing to the risk of severe adverse effects in breastfed babies, mycophenolate mofetil is not recommended for use by nursing mothers. europa.eu The National Transplantation Pregnancy Registry has gathered some information on infants who were breastfed while their mothers were on mycophenolate therapy, with no adverse effects noted in a few instances; nevertheless, due to the scarcity of data, another medication is usually recommended during breastfeeding. nih.gov

Table 5: Risks Associated with this compound in Pregnancy

RiskDetailsReference
Spontaneous Abortion Reported in 45-49% of exposed pregnancies europa.eu
Congenital Malformations Increased risk of a characteristic pattern of defects uktis.orgdrugs.com
Affected Organ Systems External ear, face (cleft lip/palate), distal limbs, heart, esophagus, kidneys uktis.orgdrugs.com

Therapeutic Applications and Clinical Efficacy of Mycophenolate Mofetil Hydrochloride in Research Contexts

Organ Transplantation

Mycophenolate mofetil (MMF) has become a significant component of immunosuppressive regimens for solid organ transplant recipients. nih.govyoutube.com It functions as a prodrug of mycophenolic acid (MPA), which inhibits the de novo pathway of purine (B94841) synthesis, thereby suppressing the proliferation of T and B lymphocytes that are critical in the immune response leading to allograft rejection. youtube.comnih.gov

Research has consistently demonstrated the efficacy of mycophenolate mofetil in preventing acute rejection across various types of solid organ transplants.

In kidney transplantation , large, randomized clinical trials have established that MMF, when used with cyclosporine and corticosteroids, significantly reduces the incidence of acute rejection compared to regimens containing azathioprine (B366305). bohrium.comnih.govnih.gov A pivotal multicenter, double-blind study involving 499 primary cadaveric renal allograft recipients found a substantial decrease in the rate of biopsy-proven rejection or treatment failure within the first six months post-transplant for patients receiving MMF. bohrium.comelsevierpure.com Specifically, the incidence of biopsy-proven rejection alone was markedly lower in the MMF groups compared to the azathioprine group. elsevierpure.com A pooled analysis of three large trials involving 1,493 patients further confirmed that MMF significantly lowered the incidence of rejection episodes at one year compared to placebo or azathioprine. nih.gov

Click to view data

Comparison of MMF and Azathioprine in Prophylaxis of Acute Kidney Rejection (6-Month Data) bohrium.comelsevierpure.com
Efficacy EndpointAzathioprine GroupMMF 2g GroupMMF 3g Group
Biopsy-Proven Rejection or Treatment Failure47.6%31.1%31.3%
First Biopsy-Proven Rejection Alone38.0%19.8%17.5%

For heart transplant recipients, MMF has also proven effective in reducing the frequency of acute rejection episodes when compared with azathioprine during the initial post-transplant year. nih.govnih.gov In a randomized controlled trial with 650 patients, the group treated with MMF had a significantly lower requirement for rejection treatment compared to the azathioprine group at the one-year mark. psu.edu

In the context of liver transplantation , early results from clinical trials have been encouraging. nih.gov MMF has been established as a valuable immunosuppressant for these patients. nih.gov The U.S. Food and Drug Administration has also approved MMF for the prophylaxis of organ rejection in pediatric recipients of liver and heart transplants as young as three months old, with efficacy extrapolated from adult data.

Mycophenolate mofetil is not only used for prophylaxis but also serves as an effective rescue therapy for ongoing rejection. Research indicates its utility in reversing acute rejection episodes in kidney, heart, and liver transplant recipients. nih.govnih.gov Furthermore, it has demonstrated efficacy in cases of refractory or resistant rejection, where initial treatments have failed. nih.govnih.govnih.gov

In a study focused on refractory kidney transplant rejection in patients who had previously failed high-dose steroid or OKT3 therapy, MMF treatment resulted in successful rescue in 69% of patients. elsevierpure.com For pediatric liver transplant recipients experiencing steroid-resistant rejection, MMF rescue therapy was effective in 21 out of 28 episodes, leading to good long-term graft function in the responders. nih.gov Similarly, in a study of living donor liver transplant recipients with steroid-resistant acute rejection, MMF was used as a potent and safe rescue therapy. nih.gov Of 54 patients with steroid-resistant rejection, 44 were treated with MMF, with only a fraction later requiring anti-T-cell monoclonal antibody treatment. nih.gov The addition of MMF has been shown to be more effective than high-dose intravenous steroid treatment for rescue therapy in acute renal allograft rejection. nih.gov

Click to view data

Efficacy of MMF in Managing Refractory Rejection
Transplant TypePatient PopulationKey FindingCitation
KidneyPatients with refractory rejection after steroid/OKT3 therapySuccessful rescue achieved in 69% of patients. elsevierpure.com
Liver (Pediatric)Children with steroid-resistant rejection21 of 28 rejection episodes responded to MMF therapy. nih.gov
Liver (Adult)Adults with steroid-resistant rejection after living donor transplantMMF used as a potent and safe rescue therapy, avoiding the need for antibody treatment in many cases. nih.gov

Mycophenolate mofetil is typically administered as part of a multi-drug immunosuppressive cocktail, most commonly including a calcineurin inhibitor like cyclosporine and corticosteroids. youtube.comelsevierpure.comnih.gov This combination approach is designed to target multiple pathways of the immune response, thereby achieving a synergistic effect that enhances immunosuppression while potentially allowing for lower doses of individual agents. nih.gov The active metabolite, MPA, is believed to augment the effects of these standard agents without introducing significant overlapping toxicities.

In cardiac transplantation, the use of MMF has been associated with improved patient and graft survival rates compared to azathioprine-based regimens. nih.govnih.gov A large, randomized trial in heart transplant recipients showed a significant reduction in mortality at one year for patients treated with MMF compared to those treated with azathioprine (6.2% vs. 11.4%). psu.edu

A key advantage of incorporating mycophenolate mofetil into immunosuppressive regimens is its role in facilitating calcineurin inhibitor (CNI) sparing strategies. nih.gov The nephrotoxicity associated with CNIs like cyclosporine is a major concern in long-term transplant management. The efficacy of MMF allows for the reduction of CNI doses, which can help preserve renal function. nih.govnih.gov

In kidney transplant recipients, CNI-sparing protocols involving MMF have been shown to improve short-term graft function. nih.gov By enabling lower doses of cyclosporine, MMF can help stabilize or improve renal function in patients who show signs of CNI-related kidney damage. nih.gov This strategy has also been applied successfully in heart transplantation, where the use of MMF allowed for lower target levels of cyclosporine, resulting in better renal function for patients.

The use of mycophenolate mofetil extends beyond kidney, heart, and liver transplants. It has been a component of immunosuppressive therapy in simultaneous pancreas-kidney (SPK) transplantation for many years. nih.gov In a matched-pair analysis comparing MMF with azathioprine in SPK recipients, the incidence of first rejection episodes at one year was significantly lower for those receiving MMF (15% vs. 43%). nih.gov While 1-year pancreas and kidney graft survival rates were not statistically different, the data supported the combination of MMF and tacrolimus (B1663567) as highly effective and safe. nih.gov

In the field of bone marrow/stem cell transplantation , MMF has been investigated for its potential to prevent and treat graft-versus-host disease (GVHD), a major complication where the donor's immune cells attack the recipient's tissues. nih.gov Preliminary clinical trials have shown that MMF has activity in treating both acute and chronic GVHD. researchgate.net In a pilot study of allogeneic blood stem cell transplantation, a combination of MMF and cyclosporine was found to be a feasible prophylactic regimen for GVHD. nih.gov Another study showed MMF could be used safely for treating acute GVHD, with 65% of patients showing grade improvement. researchgate.net For refractory GVHD, MMF has shown response rates of around 47-48% in studies of acute GVHD. nih.gov

Autoimmune Diseases

Mycophenolate mofetil hydrochloride is a significant therapeutic agent in the management of several autoimmune diseases due to its potent immunosuppressive properties. Its primary mechanism involves the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of purine synthesis. dermnetnz.org This action preferentially targets T- and B-lymphocytes, which are highly dependent on this pathway for proliferation, thereby impeding their function and reducing antibody formation and cell-mediated immune responses. dermnetnz.orgijdvl.com

Systemic Lupus Erythematosus (SLE) and Lupus Nephritis (LN)

Lupus nephritis (LN) is a severe and common complication of systemic lupus erythematosus (SLE), affecting up to 60% of adult patients and serving as a predictor of poor survival. nih.gov The management of LN requires intensive immunosuppression to control kidney inflammation and subsequent maintenance therapy to prevent relapses and the long-term risk of renal failure. nih.gov Mycophenolate mofetil (MMF) has become a cornerstone in the treatment of LN. nih.govnih.gov

Mycophenolate mofetil is utilized in both the initial (induction) and long-term (maintenance) phases of lupus nephritis treatment. For induction therapy, the goal is to achieve remission of the active kidney disease. Following successful induction, maintenance therapy is crucial to consolidate the remission and prevent future flares. nih.gov

Research indicates that MMF is effective for both induction and maintenance. In a 36-month, randomized, double-blind study, MMF was found to be superior to azathioprine for maintenance therapy in patients who had responded to initial induction treatment. nih.gov The primary endpoint, time to treatment failure, was significantly longer in the MMF group. nih.gov Treatment failure, defined as death, end-stage renal disease, doubling of serum creatinine (B1669602), renal flare, or the need for rescue therapy, occurred in 16.4% of patients receiving MMF compared to 32.4% in the azathioprine group. nih.gov

The efficacy of mycophenolate mofetil has been extensively compared to other standard immunosuppressants, particularly intravenous cyclophosphamide (B585) for induction therapy and azathioprine for maintenance therapy. nih.govnih.govnih.gov

For induction of remission in lupus nephritis, multiple studies have compared MMF with cyclophosphamide. An international, randomized, controlled trial involving 370 patients with class III through V lupus nephritis did not find MMF to be superior to intravenous cyclophosphamide (IVC) as induction treatment. nih.gov The response rate was 56.2% for MMF versus 53.0% for IVC. nih.gov However, a meta-analysis of several randomized controlled trials suggested that MMF has a higher efficacy in inducing remission in severe LN compared to pulsed intravenous cyclophosphamide. researchgate.net Another 24-week trial concluded that MMF was more effective than intravenous cyclophosphamide in inducing complete remission of lupus nephritis (22.5% vs. 5.8%). nih.gov Studies have also shown that remission rates at 6 months were comparable among MMF-based regimens (72.9%) and cyclophosphamide-based regimens (65%-71.4%). indianjnephrol.orgresearchgate.net

For maintenance therapy, MMF has demonstrated superiority over azathioprine. nih.govnih.gov In a large maintenance trial, MMF was more effective than azathioprine in preventing relapse and maintaining renal response. nih.gov However, a meta-analysis of four randomized controlled trials with 328 patients concluded that MMF and azathioprine offer a similar prognosis for maintenance therapy in preventing relapse, progression to end-stage renal failure, or death, though MMF appeared to have a better safety profile. nih.gov

Autoimmune Hepatitis (AIH)

Autoimmune hepatitis (AIH) is a chronic inflammatory liver disease that can progress to cirrhosis if not adequately treated. nih.gov While prednisolone (B192156) and azathioprine are the standard of care, mycophenolate mofetil has emerged as an important alternative, especially for patients who are intolerant or refractory to conventional therapy. nih.govnih.gov

In a 24-week, multicenter, randomized trial comparing MMF with azathioprine (both in combination with prednisolone) for treatment-naive AIH patients, MMF was found to be superior in inducing biochemical remission. nih.gov Remission was achieved in 56.4% of patients in the MMF group compared to 29.0% in the azathioprine group. nih.gov

A retrospective study evaluated MMF in 21 patients with AIH who were either refractory to or intolerant of standard treatment. nih.gov For patients intolerant to conventional therapy, 88% maintained complete remission when switched to MMF. nih.gov While MMF did not induce complete remission in the refractory group, it did lead to biochemical improvement and allowed for a significant reduction in the required steroid dose. nih.gov

Pemphigus Vulgaris and Bullous Pemphigoid

Mycophenolate mofetil is used as an adjuvant, steroid-sparing agent in the treatment of autoimmune blistering diseases like pemphigus vulgaris and bullous pemphigoid. dermnetnz.orgijdvl.comnih.gov

In a study of 31 patients with pemphigus vulgaris, MMF combined with prednisolone was beneficial in 67.7% of cases, acting as an effective first-line, steroid-sparing agent. nih.gov The response rate increased to 83.3% when patients with generalized forms of the disease were excluded. nih.gov MMF has been shown to have a rapid effect in lowering pemphigus antibody titers and decreasing disease activity. ijdvl.com

For bullous pemphigoid, the most common autoimmune blistering disease, MMF is considered a beneficial steroid-sparing alternative to first-line systemic glucocorticoids. nih.govjddonline.com A retrospective review of 26 patients treated with MMF (either as monotherapy or with prednisone) showed improvement in all patients. nih.govjddonline.com Complete control of the disease was achieved in 96.2% of patients, with a mean time to complete control of 5.6 months. nih.govjddonline.com Remission was experienced by 46.2% of patients. nih.govjddonline.com

Scleroderma (Systemic Sclerosis)

Mycophenolate mofetil is investigated for its potential benefits in treating systemic sclerosis (scleroderma), particularly for the associated interstitial lung disease (alveolitis). An open-label trial with patients having diffuse scleroderma and recent-onset alveolitis showed that treatment with MMF and low-dose prednisolone led to significant improvements in pulmonary function. nih.gov After 4-6 months, the carbon monoxide diffusing capacity (DLCO) improved significantly, and forced vital capacity (FVC) also showed improvement. nih.gov

Research into the molecular effects of MMF in scleroderma skin has shown that it can attenuate the inflammatory gene signature. nih.gov In a study where subjects were treated with MMF for at least 24 months, some patients showed a reduction in the inflammatory signature, which correlated with reduced numbers of macrophages and myeloid dendritic cells in skin biopsies. nih.gov This suggests MMF therapy may work by reducing the number of innate immune cells, potentially by attenuating the expression of chemokines like CCL2. nih.gov

Sjögren's Syndrome

Clinically, MMF has demonstrated positive immunomodulatory effects. clinicaltrials.gov For instance, it has been used as a maintenance drug following treatment with rituximab (B1143277) in patients with pSS. nih.gov In some cases, a combination therapy of MMF with intravenous immunoglobulin has been successful in treating long-standing sensory neuronopathy associated with Sjögren's syndrome that was resistant to glucocorticoids and azathioprine. nih.gov Furthermore, MMF has been reported as an effective alternative to corticosteroids for treating lymphocytic hypophysitis linked to pSS and has also been used to manage pSS with agranulocytosis that was refractory to other treatments. nih.gov

Studies have indicated that treatment with mycophenolate can lead to a significant reduction in hypergammaglobulinemia and IgM-rheumatoid factors, along with an increase in complement levels and white blood cells. nih.gov While some studies have shown improvement in subjective measures of dryness, such as a reduced need for artificial tears, significant improvements in objective measures of tear and saliva production have not been consistently observed. nih.govclinicaltrials.gov However, notable improvement in glandular function has been seen in patients with a shorter disease duration. nih.gov

A clinical trial was initiated to explore the efficacy and safety of low-dose mycophenolate mofetil in improving ocular and oral dryness in patients with Sjögren's Syndrome. clinicaltrials.govveeva.com The rationale for this study is based on MMF's selective inhibition of activated T and B lymphocytes, which are key to the inflammation and immunopathogenesis of the disease. clinicaltrials.gov

Idiopathic Thrombocytopenic Purpura (ITP)

Mycophenolate mofetil is considered an effective and relatively safe treatment option for patients with Immune Thrombocytopenic Purpura (ITP), including cases that are resistant to standard steroid therapies. nih.govnih.gov Its use is often in combination with steroids. nih.gov The mechanism of action in ITP is attributed to its ability to suppress the immune response by inhibiting the proliferation of T and B lymphocytes. nih.gov

Table 1: Meta-analysis of Mycophenolate Mofetil Efficacy in ITP

Efficacy MeasureResponse Rate (95% CI)Source
Overall Response Rate62.09% (43.29% to 77.84%) nih.govnih.gov
Complete Response Rate46.75% (24.84% to 69.99%) nih.govnih.gov
Overall Response Rate (Post-sensitivity analysis)50% (38% to 63%) nih.govnih.gov
Complete Response Rate (Post-sensitivity analysis)32% (24% to 42%) nih.govnih.gov

The FLIGHT clinical trial, a randomized, open-label, multicenter study, compared the standard care of corticosteroids alone versus corticosteroids combined with mycophenolate for the first-line treatment of ITP. youtube.com The primary outcome was the time to treatment failure, defined by a platelet count below 30 and a clinical need for second-line treatment. youtube.com The trial found that patients receiving the combination therapy with MMF had a significantly lower rate of treatment failure (22%) compared to those on corticosteroids alone (44%). youtube.com Specifically, only 6.8% of patients in the combination group were refractory to treatment. youtube.com

Granulomatosis with Polyangiitis (GPA)

Mycophenolate mofetil has been studied as a therapeutic agent for both inducing and maintaining remission in patients with Granulomatosis with Polyangiitis (GPA), a form of ANCA-associated vasculitis. reumatologiaclinica.orgreumatologiaclinica.org It is often considered an alternative to cyclophosphamide, particularly for maintenance therapy, due to its lower toxicity profile. nih.govclinicaltrials.gov

In a pilot study involving 11 patients with severe generalized GPA (n=9) and microscopic polyangiitis (n=2) with renal involvement, MMF was administered for maintenance therapy following standard induction with cyclophosphamide and corticosteroids. nih.gov The results were promising, with only one patient relapsing during the 15-month maintenance period. nih.gov The therapy also led to a reduction in disease activity and proteinuria. nih.gov

A retrospective, two-center study evaluated the effectiveness of MMF for remission induction in 15 patients with eosinophilic granulomatosis with polyangiitis (EGPA). nih.gov At the 6-month mark, 67% of patients had achieved disease remission, a rate that was maintained at 12 months. nih.gov

Case reports have also indicated successful outcomes. In two cases of definitive GPA without renal involvement, MMF was used for both induction and maintenance of remission, with remission being achieved within one month and no relapses reported after one year of follow-up. reumatologiaclinica.orgreumatologiaclinica.org Another report suggested that MMF combined with corticosteroids could be a viable alternative to cyclophosphamide for induction therapy in GPA with generalized disease and moderate renal impairment. reumatologiaclinica.orgreumatologiaclinica.org

Interstitial Lung Disease (ILD) Associated with Rheumatic Diseases

Mycophenolate mofetil is widely utilized in the management of interstitial lung disease (ILD) associated with various rheumatic diseases (RD-ILD), serving as a primary alternative to cyclophosphamide for first-line treatment or as a maintenance therapy. nih.govnih.govdrugsincontext.com Its therapeutic effect is attributed to its potent inhibition of T and B lymphocyte proliferation and potential anti-fibrotic properties through the inhibition of transforming growth factor-β (TGF-β). nih.govopenaccessjournals.com

The use of MMF has been investigated across a spectrum of rheumatic diseases, including:

Rheumatoid arthritis

Systemic sclerosis

Primary Sjögren syndrome

Systemic lupus erythematosus

Idiopathic inflammatory myopathies

Undifferentiated connective tissue disease nih.govnih.gov

Multiple studies have demonstrated that MMF can stabilize or improve lung function, as measured by forced vital capacity (FVC) and diffusing capacity of the lungs for carbon monoxide (DLCO). nih.govopenaccessjournals.com A retrospective study of 125 patients with connective tissue disease-associated ILD (CTD-ILD) showed modest improvements in FVC and DLCO over a median follow-up of 2.5 years. nih.gov Another retrospective single-center study found that MMF was safe and effective in managing CTD-ILD, irrespective of the underlying ILD subtype (non-specific interstitial pneumonia or usual interstitial pneumonia). openaccessjournals.com

While evidence from controlled trials is still somewhat limited, observational studies and retrospective reviews consistently suggest a beneficial role for MMF in preserving lung function in patients with CTD-ILD. nih.govopenaccessjournals.com

Other Dermatological Disorders (e.g., Discoid Lupus Erythematosus, Dermatomyositis)

The off-label use of mycophenolate mofetil in dermatology is extensive, covering a range of inflammatory and autoimmune skin conditions. nih.govdermnetnz.orgresearchgate.net Research has primarily focused on its application in psoriasis, autoimmune blistering disorders, various forms of dermatitis, and connective tissue diseases. nih.govresearchgate.net

In the context of lupus erythematosus, MMF has been shown to be effective. For instance, two patients with both systemic lupus erythematosus and recalcitrant discoid lupus erythematosus of the palms and soles were treated successfully with MMF. nih.gov

For dermatomyositis, MMF has been reported as an alternative therapeutic option for those with autoimmune inflammatory myopathy. openaccessjournals.com Its use in these and other dermatological conditions like lichen planus, pyoderma gangrenosum, and sarcoidosis has been documented in various case reports and series, often showing success both as a monotherapy and in combination with systemic steroids. skintherapyletter.com The appeal of MMF in dermatology stems from its targeted action on lymphocytes, which may lead to a more favorable side-effect profile compared to other immunosuppressants. nih.gov

Emerging and Off-label Applications under Investigation

Mycophenolate mofetil's immunomodulatory properties have led to its investigation in a variety of conditions beyond its approved indications. skintherapyletter.comnih.gov Its use in dermatology for inflammatory skin diseases is a prominent example of its off-label application. nih.govskintherapyletter.com

Graft-versus-Host Disease (GVHD) Prophylaxis and Treatment

Mycophenolate mofetil is increasingly used for both the prevention and treatment of graft-versus-host disease (GVHD), a major complication following allogeneic hematopoietic stem cell transplantation (HSCT). nih.govgvhdhub.com

As a prophylactic agent, MMF is often used in combination with other immunosuppressants like cyclosporine and methotrexate (B535133). nih.govectrx.org It is considered a cytostatic rather than a cytotoxic agent, which offers advantages such as improved engraftment and reduced stomatitis compared to methotrexate alone. nih.gov Studies have shown that maintaining a relatively higher plasma level of mycophenolic acid, the active metabolite of MMF, can significantly suppress acute GVHD. nih.gov In a study involving pediatric patients, the 100-day cumulative incidence of developing grade II–IV acute GVHD was 28% in those who received MMF for prophylaxis. gvhdhub.com

Table 2: Efficacy of Mycophenolate Mofetil in Chronic GVHD Treatment

Treatment LineNumber of PatientsResponse RateComplete RemissionPartial RemissionSource
First-line1090%12 (35%)15 (44%) nih.gov
Second-line2475%

Retroperitoneal Fibrosis

Mycophenolate mofetil (MMF) has been explored as a therapeutic option for idiopathic retroperitoneal fibrosis (IRPF), a condition characterized by the development of fibro-inflammatory tissue in the retroperitoneum. The rationale for its use stems from its immunosuppressive and anti-fibrotic properties. nih.gov

Case reports have documented successful outcomes. For instance, one patient with biopsy-proven IRPF achieved a rapid, complete, and sustained remission with MMF therapy, with a follow-up period of six years. nih.gov

Further investigation in a clinical trial involving nine patients with idiopathic retroperitoneal fibrosis demonstrated the potential of MMF as an effective treatment. In this study, MMF was administered in combination with prednisone (B1679067). All nine patients showed a regression of the fibrotic mass on radiological imaging. nih.gov Of the seven patients who required bilateral ureteral stenting due to hydronephrosis, five were able to have the stents removed after an average of 5.6 months. nih.gov The study also reported significant improvements in laboratory markers within six months, with mean creatinine levels decreasing from 2.5 to 1.2 mg/dl and C-reactive protein (CRP) levels falling from 4.0 to 1.4 mg/dl. nih.gov After a mean follow-up of 55 months, no recurrence was observed in seven of the nine patients after stopping both MMF and glucocorticoids. nih.gov

OutcomeResult
Number of Patients 9
Radiological Regression Observed in all 9 patients
Ureteral Stent Removal 5 out of 7 patients after a mean of 5.6 months
Mean Creatinine Reduction (6 months) From 2.5 mg/dl to 1.2 mg/dl
Mean CRP Reduction (6 months) From 4.0 mg/dl to 1.4 mg/dl
Recurrence-Free Follow-up 7 out of 9 patients after a mean of 55 months
Data from a study on MMF and prednisone in idiopathic retroperitoneal fibrosis. nih.gov

Chronic Glomerular Diseases (Beyond Transplant-Related Nephropathies)

The use of MMF has been investigated in various primary chronic glomerular diseases, leveraging its ability to inhibit lymphocyte proliferation and potentially modulate the underlying autoimmune processes. revistanefrologia.com

In a study evaluating 46 patients with various primary glomerulopathies, MMF therapy led to a significant decrease in the median urine protein to creatinine ratio from 4.7 to 1.1, while serum creatinine levels remained stable. nih.gov The treatment also resulted in an increase in median serum albumin and a decrease in median serum cholesterol. nih.gov

Focal Segmental Glomerulosclerosis (FSGS): In a cohort of 18 patients with FSGS, MMF treatment was associated with a reduction in the median urine protein to creatinine ratio from 2.7 to 0.8. nih.gov

Membranous Nephropathy (MN): For 17 patients with MN, the median urine protein to creatinine ratio decreased from 7.3 to 1.5 following MMF therapy. nih.gov A separate pilot study was designed to treat patients with membranous nephropathy and renal insufficiency with MMF and prednisone, comparing outcomes to historical controls treated with cyclophosphamide. clinicaltrials.gov

IgA Nephropathy (IgAN): Several clinical trials have been established to evaluate the efficacy and safety of MMF in patients with IgA nephropathy, often in combination with other agents like angiotensin-converting enzyme inhibitors (ACEi) or angiotensin II receptor blockers (ARB). centerwatch.comclinicaltrials.gov These studies aim to assess the impact of MMF on reducing proteinuria and preserving long-term renal function. centerwatch.comclinicaltrials.gov

Glomerular DiseaseNumber of PatientsMedian Urine Protein/Creatinine Ratio (Pre-MMF)Median Urine Protein/Creatinine Ratio (Post-MMF)
Overall 464.71.1
Focal Segmental Glomerulosclerosis 182.70.8
Membranous Nephropathy 177.31.5
Data from an empirical study of MMF in primary glomerulopathies. nih.gov

Immune Checkpoint Inhibitor-Induced Immune-Related Hepatitis (irAEs)

Mycophenolate mofetil is considered a therapeutic option for immune-related hepatitis that is refractory to corticosteroids, a serious adverse event associated with immune checkpoint inhibitor (ICI) therapy. nih.govnih.gov

A retrospective analysis found that steroid-refractory ICI hepatitis occurred in 8.5% of patients with grade ≥3 immune-related hepatitis. nih.gov In this study, MMF was used as a second-line immunosuppressant, and resolution of hepatitis (return to grade ≤1) was observed in 81.8% (9 out of 11) of the patients treated. nih.gov

Another retrospective study involving eight patients with severe ir-hepatitis investigated the efficacy of MMF. researchgate.net The study categorized patients into "good responders" (4 patients) and "poor responders" (4 patients) based on the improvement in liver function tests. A key finding was that the time from the onset of ir-hepatitis to the start of MMF treatment was significantly shorter in the good responders (median of 3 days) compared to the poor responders (median of 25.5 days), suggesting that early intervention with MMF may be beneficial. researchgate.net Case reports have also described successful outcomes where MMF was added for patients who relapsed during steroid tapering, allowing for the reduction or discontinuation of prednisolone. nih.gov

Patient GroupNumber of PatientsMedian Time from ir-Hepatitis Onset to MMF AdministrationOutcome
Good Responders 43 days (range: 2-15)Improvement in liver function tests
Poor Responders 425.5 days (range: 14-42)No improvement in liver function tests
Data from a retrospective study on MMF for ICI-induced ir-hepatitis. researchgate.net

Investigational Uses in Infectious Diseases (e.g., Hepatitis C, HIV, Dengue Virus)

The mechanism of MMF, specifically the inhibition of inosine monophosphate dehydrogenase (IMPDH), has prompted research into its antiviral properties. scienceopen.com

Hepatitis C Virus (HCV): In vitro studies have shown that MMF can significantly suppress the full-cycle replication of the Hepatitis C virus in human hepatic cells. nih.gov This antiviral effect is primarily attributed to the depletion of guanosine (B1672433), which is essential for HCV RNA replication. The addition of exogenous guanosine was able to reverse most of the anti-HCV effect of MMF. nih.gov Clinically, MMF has been considered a therapeutic option for treating HCV-related autoimmune manifestations, such as cytopenias and vasculitis, particularly in cases that are refractory to standard immunosuppressive treatments. nih.gov

Human Immunodeficiency Virus (HIV): MMF has been investigated as a potential adjunct therapy in HIV-1 infection due to its ability to inhibit lymphocyte proliferation, a key mechanism for the persistence of the HIV reservoir. nih.gov However, a clinical trial involving participants on chronic suppressive antiretroviral therapy (ART) found that MMF administered over 48 weeks did not lead to a clinically significant reduction in the HIV reservoir, as measured by total and intact HIV DNA. nih.gov While short-term follow-up in an earlier compassionate use study did not show significant lymphocyte suppression, the definitive efficacy of MMF in reducing the HIV reservoir remains unproven. nih.govnih.gov

Trial OutcomeResult
Number of Participants 4 completed the protocol
Primary Outcome No clinically significant reduction (>0.25 log10) in total or intact HIV DNA
Log10 Change in Total HIV DNA Ranged from -0.10 to +0.05 over 48 weeks
Conclusion MMF did not reduce the volume or composition of the HIV reservoir in this study.
Data from a clinical trial of MMF in people with HIV on suppressive ART. nih.gov

Dengue Virus: The active metabolite of MMF, mycophenolic acid (MPA), has demonstrated potent antiviral activity against the dengue virus in vitro. nih.gov Research has shown that pharmacological concentrations of MPA can effectively block dengue virus infection, reducing the percentage of infected cells by 99% and the levels of secreted virus by up to a millionfold. nih.govresearchgate.net The mechanism of action is the prevention of viral RNA synthesis and accumulation. nih.gov MPA did not block the initial steps of viral entry or translation but interfered with the amplification phase of viral protein synthesis. nih.gov

In Vitro FindingResult
Infected Cell Reduction 99%
Secreted Virus Reduction Up to 1,000,000-fold
Mechanism of Action Inhibition of viral RNA synthesis and accumulation
Data from an in vitro study of Mycophenolic Acid on Dengue Virus. nih.govresearchgate.net

Adverse Effects and Safety Profiles in Research and Clinical Trials

Immunosuppression-Related Complications

The primary mechanism of mycophenolate mofetil, the inhibition of lymphocyte proliferation, inherently increases the risk of complications related to a suppressed immune system. medcraveonline.comnumberanalytics.commedcraveonline.comfda.gov This heightened susceptibility can lead to both infections and the development of malignancies. drugs.compatsnap.com

Infectious Complications and Opportunistic Pathogens (e.g., CMV, BK virus)

A significant concern with mycophenolate mofetil therapy is the increased risk of infections, particularly from opportunistic pathogens. patsnap.comdroracle.ai The suppression of the immune system leaves patients vulnerable to a variety of bacterial, viral, and fungal infections. patsnap.comoup.com Among the most frequently reported are cytomegalovirus (CMV) and BK virus. drugs.comdroracle.aimayoclinic.orgnih.gov

Cytomegalovirus (CMV): CMV infection is a common and serious complication in transplant recipients receiving mycophenolate mofetil. oup.comnih.gov Initial clinical trials showed a dose-dependent increase in tissue-invasive CMV disease in patients treated with mycophenolate mofetil compared to those on azathioprine (B366305). nih.gov CMV can affect various organs, with gastrointestinal involvement being the most common presentation, often leading to symptoms like abdominal pain, diarrhea, and fever. oup.comyoutube.com While some studies suggest a direct link between mycophenolate mofetil and increased CMV rates, others have found that the risk is more closely associated with factors like acute rejection and the donor's CMV seropositivity rather than the specific immunosuppressant used. nih.govnih.gov

The following table summarizes key findings from research on infectious complications associated with mycophenolate mofetil.

PathogenAssociated ComplicationsKey Research Findings
Cytomegalovirus (CMV) Tissue-invasive disease, gastrointestinal disturbances, fever. oup.comnih.govyoutube.comDose-dependent increase in CMV disease observed in some studies. nih.gov Risk may also be linked to acute rejection and donor CMV status. nih.gov
BK Virus (BKV) BK virus-associated nephropathy (BKVAN), impaired kidney function, graft failure. drugs.commayoclinic.orgnih.govReactivation occurs under immunosuppression. nih.gov Management often involves reducing immunosuppression. nih.gov
Other Pathogens Increased susceptibility to various bacterial, fungal, and other viral infections (e.g., varicella, herpes). drugs.comoup.comnih.govLate introduction of MMF (>1 year post-transplant) has been associated with increased infection rates. nih.gov

Malignancies (e.g., Lymphoma, Skin Cancer, Post-transplant Lymphoproliferative Disorder (PTLD))

Long-term immunosuppression with mycophenolate mofetil is associated with an increased risk of developing certain malignancies. drugs.compatsnap.com The most common types of cancer reported are lymphoma, particularly post-transplant lymphoproliferative disorder (PTLD), and skin cancer. fda.gov

Post-transplant Lymphoproliferative Disorder (PTLD): PTLD is a serious complication of solid organ transplantation, and its risk is heightened by the intensity of immunosuppression. nih.gov Studies have shown that PTLD developed in 0.4% to 1% of transplant patients receiving mycophenolate mofetil in clinical trials. fda.gov However, some research suggests that mycophenolate mofetil may be associated with a lower risk of PTLD compared to other immunosuppressive agents like azathioprine. nih.gov

Skin Cancer: Patients taking mycophenolate mofetil have an increased risk of developing skin cancer, particularly squamous cell carcinoma. medscape.com This risk is thought to be related to the suppression of the immune system's ability to detect and destroy cancerous cells.

Other Malignancies: While lymphoma and skin cancer are the most frequently cited, other types of cancer have also been reported in patients on long-term mycophenolate mofetil therapy. patsnap.com However, research comparing cancer risk in patients taking mycophenolate mofetil for dermatologic conditions versus transplant recipients found a significantly lower risk in the former group. medscape.com A meta-analysis of studies on solid organ transplant recipients indicated that exposure to mycophenolic acid (the active metabolite of mycophenolate mofetil) was not associated with an increased risk of cancer and might even be linked to a lower risk compared to azathioprine. researchgate.net

Hematologic Abnormalities (e.g., Anemia, Leukopenia, Pure Red Cell Aplasia)

Mycophenolate mofetil can cause a variety of hematologic side effects by suppressing the bone marrow. numberanalytics.comdroracle.ai The most common of these are anemia (a decrease in red blood cells) and leukopenia (a decrease in white blood cells). patsnap.comnih.gov

Anemia and Leukopenia: These conditions are well-recognized toxicities associated with mycophenolate therapy and can lead to dose reduction or discontinuation of the drug. nih.gov The incidence of leukopenia in kidney transplant recipients receiving mycophenolate mofetil ranges from 11.8% to 40%. nih.gov Studies have suggested that high concentrations of mycophenolic acid may be associated with a greater risk of developing anemia or leukopenia, although this finding is not consistent across all research. nih.gov Genetic variations may also play a role in an individual's susceptibility to these hematologic toxicities. nih.gov The effect on hemoglobin levels appears to be reversible with a reduction in the dose of mycophenolate mofetil. oup.com

Pure Red Cell Aplasia (PRCA): A very rare but serious hematologic complication associated with mycophenolate mofetil is pure red cell aplasia (PRCA). drugs.commayoclinic.org In this condition, the bone marrow ceases to produce red blood cells, leading to severe anemia. mayoclinic.org Cases of PRCA have been reported in transplant recipients and patients with other autoimmune conditions treated with mycophenolate mofetil. researchgate.net

The table below details the hematologic abnormalities associated with mycophenolate mofetil.

Hematologic AbnormalityDescriptionKey Research Findings
Anemia Decrease in red blood cells. patsnap.comCan be caused by inhibition of erythroid cell line proliferation. researchgate.net Reversible with dose reduction. oup.com
Leukopenia Decrease in white blood cells. nih.govOccurs in 11.8% to 40% of kidney transplant recipients on MMF. nih.gov A frequent reason for dose reduction. nih.gov
Pure Red Cell Aplasia (PRCA) A rare condition where the body stops producing red blood cells, leading to severe anemia. drugs.commayoclinic.orgReported in transplant recipients and patients with autoimmune diseases treated with MMF. researchgate.net

Gastrointestinal Adverse Events (e.g., Diarrhea, Nausea, Vomiting, Ulceration, Hemorrhage)

Gastrointestinal (GI) side effects are among the most common adverse events associated with mycophenolate mofetil, often leading to dose adjustments or discontinuation of the medication. medcraveonline.comdrugs.comdroracle.airesearchgate.netnih.gov These can range from mild symptoms like nausea and diarrhea to more severe complications such as ulceration and hemorrhage. fda.govmayoclinic.orgnih.gov

The most frequently reported GI symptoms include diarrhea, nausea, vomiting, and abdominal pain. medcraveonline.comdroracle.ainih.gov While these symptoms can occur without direct mucosal damage, studies have shown that mycophenolate mofetil can induce injury in both the upper and lower GI tract. medcraveonline.commedcraveonline.com Severe GI complications are rare but may require extensive diagnostic procedures, including endoscopy and biopsy. nih.gov

Mycophenolate Mofetil-Related Gastrointestinal Mucosal Injury

Mycophenolate mofetil can cause direct injury to the gastrointestinal mucosa, leading to a variety of pathological changes. medcraveonline.comnih.gov This toxicity can manifest throughout the GI tract, from the esophagus to the colon. nih.gov

In the upper GI tract, mycophenolate mofetil toxicity can present as ulcerative esophagitis and reactive gastropathy. nih.govconsensus.app In the lower GI tract, the observed injuries can range from inflammatory bowel disease-like changes to features resembling graft-versus-host disease (GVHD). medcraveonline.com Histological findings in intestinal biopsies of patients on mycophenolate mofetil may include crypt architectural disarray, increased inflammation in the lamina propria, and an increase in apoptosis of the epithelial cells lining the crypts. nih.gov The mechanism of injury in the upper GI tract may be due to local mucosal irritation, while in the middle and lower GI tract, it may be related to the antimetabolite activity of the drug. medcraveonline.com

Duodenal Villous Atrophy

A specific and notable gastrointestinal side effect of mycophenolate mofetil is duodenal villous atrophy. nih.govnih.gov This condition involves the flattening of the villi in the duodenum, which are responsible for nutrient absorption, leading to malabsorption. nih.govspringermedizin.de

Patients presenting with this condition often experience severe diarrhea and weight loss. nih.govnih.gov Duodenal biopsies reveal villous atrophy, but unlike celiac disease, anti-endomysium antibodies are negative. nih.gov The diarrhea and villous atrophy typically resolve after the discontinuation of mycophenolate mofetil. nih.govnih.gov This makes it crucial to differentiate mycophenolate mofetil-induced villous atrophy from celiac disease to avoid unnecessary dietary restrictions. nih.gov While most cases have been reported with mycophenolate mofetil, a similar celiac-like duodenopathy has also been observed with enteric-coated mycophenolate sodium. ectrx.org

The following table summarizes the gastrointestinal adverse events associated with mycophenolate mofetil.

Adverse EventDescriptionKey Research Findings
Common GI Symptoms Diarrhea, nausea, vomiting, abdominal pain. medcraveonline.comdroracle.ainih.govMost frequent reason for dose reduction or discontinuation. nih.gov
Gastrointestinal Mucosal Injury Ulcerative esophagitis, reactive gastropathy, IBD-like changes, GVHD-like features. medcraveonline.comnih.govconsensus.appInjury can occur throughout the GI tract. nih.gov Histological changes include crypt disarray and increased apoptosis. nih.gov
Duodenal Villous Atrophy Flattening of duodenal villi leading to malabsorption, diarrhea, and weight loss. nih.govnih.govspringermedizin.deResolves upon discontinuation of MMF. nih.govnih.gov Important to differentiate from celiac disease. nih.gov
Ulceration and Hemorrhage Serious but less common complications. drugs.commayoclinic.orgMay require invasive diagnostic procedures. nih.gov

Renal and Hepatic Function Monitoring in Research Settings

In clinical studies, monitoring of renal and hepatic function is a critical aspect of managing patients treated with mycophenolate mofetil. While MMF is not considered directly nephrotoxic, its metabolism and the potential for drug interactions necessitate careful observation of kidney function. nih.gov

Renal Function:

Research has shown that the pharmacokinetics of mycophenolic acid (MPA), the active metabolite of MMF, can be influenced by renal impairment. researchgate.net Studies in renal transplant recipients have indicated that a decline in estimated glomerular filtration rate (eGFR) can correlate with an increased risk of adverse events, particularly infections. oup.comoup.com For instance, a study involving 30 renal transplant patients with chronic allograft nephropathy demonstrated a significant increase in infection rates after the introduction of MMF, and this was inversely correlated with the eGFR at the time of conversion. oup.comoup.com

Conversely, some research suggests a potential benefit of MMF on renal function in specific contexts. A small randomized controlled trial with 60 patients on peritoneal dialysis found that after one year, those treated with MMF had significantly higher urine volume and urine Kt/V, a measure of dialysis adequacy, without serious complications. homedialysis.org Furthermore, in a mouse model of Alport syndrome, a genetic disorder characterized by progressive kidney disease, MMF treatment moderately improved kidney function. nih.gov

Hepatic Function:

While significant liver injury from MMF is rare, mild and transient elevations in serum enzymes have been reported in a small percentage of patients. nih.gov These abnormalities are typically asymptomatic and often resolve on their own or with a reduction in dosage. nih.gov The mechanism of liver injury is thought to be idiosyncratic, possibly due to a toxic or immunogenic metabolite of mycophenolic acid. nih.gov In liver transplant recipients, the efficacy of MMF has been confirmed in numerous trials, and it is often used to reduce or replace more nephrotoxic calcineurin inhibitors, thereby offering a nephroprotective effect. nih.gov

Cardiovascular Effects (e.g., Hypertension)

The cardiovascular effects of mycophenolate mofetil have been a subject of investigation, with some studies suggesting potential benefits, particularly concerning hypertension.

One clinical trial involving eight patients with psoriasis or rheumatoid arthritis and co-existing grade I essential hypertension found that MMF therapy was associated with a significant reduction in systolic, diastolic, and mean blood pressure. nih.gov This effect was correlated with a decrease in urinary excretion of TNF-alpha, suggesting that the anti-inflammatory and antioxidant properties of MMF may play a role in mitigating hypertension. nih.gov

Animal studies have provided further insights. In a study on rats with angiotensin II-dependent hypertension, MMF treatment attenuated the augmentation of intrarenal angiotensinogen (B3276523), a key component of the renin-angiotensin system that drives hypertension, and subsequently reduced kidney injury. mdpi.com Another study in rats with monocrotaline-induced pulmonary arterial hypertension (PAH) showed that MMF therapy could alleviate the thickening of pulmonary arterial walls and inhibit vascular remodeling, indicating its potential in treating human PAH. nih.gov

However, the impact of MMF on cardiovascular outcomes is not universally positive. In a study of cardiac transplant patients, those treated with MMF showed an increase in coronary intimal-medial proliferation after one year. nih.gov Another study in a cross-sectional lupus cohort did not find an association between MMF use and reduced cardiovascular or lupus-related damage. acrabstracts.org A rare but serious side effect reported is supraventricular tachycardia, as highlighted in a case report of a patient with scleroderma. heraldopenaccess.us

Table 1: Research Findings on Cardiovascular Effects of Mycophenolate Mofetil

Study TypePopulationKey FindingsReference
Clinical TrialPatients with psoriasis or rheumatoid arthritis and hypertensionSignificant reduction in systolic, diastolic, and mean blood pressure. nih.gov
Animal StudyRats with angiotensin II-dependent hypertensionAttenuated intrarenal angiotensinogen augmentation and kidney injury. mdpi.com
Animal StudyRats with monocrotaline-induced pulmonary arterial hypertensionAlleviated pulmonary arterial wall thickening and vascular remodeling. nih.gov
Observational StudyCardiac transplant patientsIncreased coronary intimal-medial proliferation after one year. nih.gov
Case ReportPatient with severe sclerodermaNew onset supraventricular tachycardia. heraldopenaccess.us

Neurological Manifestations (e.g., Headaches, Progressive Multifocal Leukoencephalopathy)

Neurological side effects associated with mycophenolate mofetil range from common and mild, such as headaches, to rare and severe conditions like Progressive Multifocal Leukoencephalopathy (PML).

Headaches: Headaches are a commonly reported, though generally not severe, side effect in patients taking MMF.

Progressive Multifocal Leukoencephalopathy (PML): PML is a rare and often fatal demyelinating disease of the central nervous system caused by the reactivation of the John Cunningham (JC) virus. nih.govgene.com The risk of PML is elevated in immunocompromised individuals, and cases have been reported in patients treated with MMF, often in combination with other immunosuppressants. nih.govgene.comnih.gov

The clinical presentation of PML can include hemiparesis, apathy, confusion, cognitive deficits, and ataxia. gene.com Due to the severity of this condition, physicians are advised to consider PML in the differential diagnosis for any immunosuppressed patient presenting with new neurological symptoms. gene.comxagena.it In some reported cases of MMF-associated PML, discontinuation of the drug led to clinical improvement and even full recovery. nih.govresearchgate.net

Table 2: Reported Cases and Outcomes of MMF-Associated PML

Study TypePatient PopulationOutcomeReference
Case ReportKidney transplant recipientImprovement upon MMF discontinuation, coma upon re-challenge, full recovery after final discontinuation. nih.govresearchgate.net
Case ReportPatient with refractory systemic lupus erythematosusDeveloped PML during combination therapy with rituximab (B1143277) and MMF. nih.gov
Postmarketing DataPatients treated with CellCept®Cases of PML, some fatal, have been reported. gene.com

Pulmonary Complications (e.g., Pulmonary Edema, Pulmonary Hemorrhage with Capillaritis)

Pulmonary complications are a recognized, albeit relatively uncommon, adverse effect of mycophenolate mofetil therapy. These can range from interstitial lung disease to more acute and severe presentations.

Pulmonary Edema: While less commonly reported as a direct effect of MMF, pulmonary edema can occur in the context of other complications in transplant recipients, such as cardiogenic causes or acute lung injury from sepsis. nih.gov

Pulmonary Hemorrhage with Capillaritis: A rare but serious complication is pulmonary hemorrhage with capillaritis. A case report detailed a heart transplant patient who developed acute respiratory failure seven days after transplantation while on MMF and tacrolimus (B1663567). nih.govallenpress.comallenpress.comsigmaaldrich.com A lung biopsy confirmed pulmonary hemorrhage with capillaritis, and the patient's symptoms improved immediately after MMF was withdrawn, strongly suggesting a causal link. nih.govallenpress.comallenpress.comsigmaaldrich.com This was noted as the first reported case of this specific complication due to MMF. nih.govallenpress.comallenpress.com

Other reported pulmonary toxicities associated with MMF include interstitial fibrosis and organizing pneumonia. allenpress.com The risk of bronchiectasis has also been linked to MMF use, potentially in association with hypogammaglobulinemia. www.gov.uk

Hypogammaglobulinemia and Recurrent Infections

A significant safety concern with mycophenolate mofetil is its potential to cause hypogammaglobulinemia, a condition characterized by low levels of immunoglobulins (antibodies), which can lead to recurrent infections.

Hypogammaglobulinemia: European regulatory reviews, based on published reports and clinical trial data, have concluded that MMF, in combination with other immunosuppressants, can cause hypogammaglobulinemia in both adults and children. www.gov.uk This is a direct consequence of MMF's potent cytostatic effects on B-lymphocytes, which are responsible for antibody production. www.gov.uk In some cases, switching from MMF to an alternative immunosuppressant has resulted in the normalization of serum immunoglobulin G (IgG) levels. www.gov.uk A retrospective study in pediatric patients with chronic rheumatic diseases found that MMF treatment led to a statistically significant reduction in IgG levels. nih.gov

Recurrent Infections: The immunosuppressive nature of MMF inherently increases the risk of infections. Studies have shown a clear association between MMF use and an increased incidence of various infections. A retrospective analysis of renal transplant recipients found that the introduction of MMF was associated with a significant increase in infections, with 66.6% of patients experiencing an infection post-conversion compared to 26.7% pre-conversion. oup.comoup.com

Table 3: Studies on MMF, Hypogammaglobulinemia, and Infections

Study FocusPatient PopulationKey FindingsReference
HypogammaglobulinemiaAdults and children on MMFMMF can cause hypogammaglobulinemia, which may be reversible upon discontinuation. www.gov.uk
HypogammaglobulinemiaPediatric patients with rheumatic diseasesMMF treatment resulted in a significant reduction in IgG levels. nih.gov
Recurrent InfectionsRenal transplant recipientsSignificant increase in infection rates after starting MMF. oup.comoup.com
Recurrent InfectionsPatients with systemic lupus erythematosusMMF associated with increased risk of overall, bacterial, viral, and opportunistic infections. nih.gov
Recurrent InfectionsPatients with graft-versus-host disease54% of patients experienced an infection during MMF treatment. nih.gov
Fungal InfectionsZebrafish modelMMF increased susceptibility to Cryptococcus neoformans infection. biorxiv.org

Hypersensitivity Reactions

Hypersensitivity reactions to mycophenolate mofetil are considered rare but can be a significant clinical challenge when they occur. eurannallergyimm.com These reactions can manifest in various ways, including urticaria (hives) and maculopapular rashes. nih.govresearchgate.net

Case reports have documented instances of MMF-induced urticaria in patients with systemic lupus erythematosus. nih.gov In one such case, a rechallenge with the drug confirmed the diagnosis. nih.gov Because MMF was considered essential for the patient's treatment, a successful desensitization protocol was devised, allowing the patient to tolerate the medication. nih.gov Another case report detailed a patient who experienced both a maculopapular rash (suggestive of a type IV hypersensitivity) and anaphylaxis (a type I hypersensitivity) and also underwent successful desensitization. researchgate.net

The development of successful desensitization protocols is crucial for patients who experience hypersensitivity to MMF but for whom it remains the optimal therapeutic choice. eurannallergyimm.com

Q & A

Q. What biomarkers predict MMF response variability in transplant recipients?

  • Methodology : Correlate IMPDH2 polymorphisms (rs11706052) with MPA AUC0–12h in genome-wide association studies. Validate using ex vivo IMPDH activity assays in patient lymphocytes .

Q. How are MMF’s teratogenic risks evaluated in preclinical reproductive toxicology?

  • Methodology : Use zebrafish embryogenesis models (dose range: 10–100 µM) to assess developmental defects. Supplement with uridine (1 mM) to confirm IMPDH-dependent mechanisms .

Data Interpretation and Reporting

Q. What statistical methods address inter-laboratory variability in MMF metabolite quantification?

  • Methodology : Apply Bland-Altman analysis to harmonize LC-MS/MS data across labs. Use proficiency testing programs with spiked plasma samples (CLSI EP09-A3 guidelines) .

Q. How are conflicting results on MMF’s hepatoprotective vs. hepatotoxic effects reconciled?

  • Methodology : Perform dose–response studies in primary human hepatocytes (5–50 µM MPA). Assess mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA assay) to differentiate adaptive vs. toxic responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.